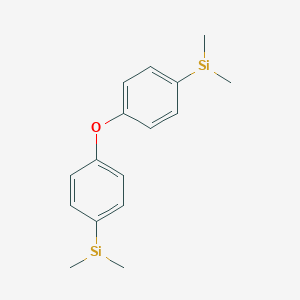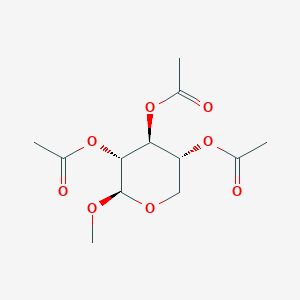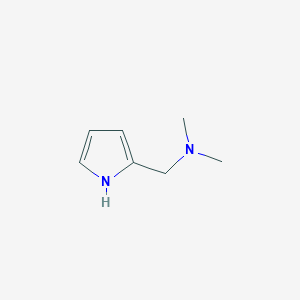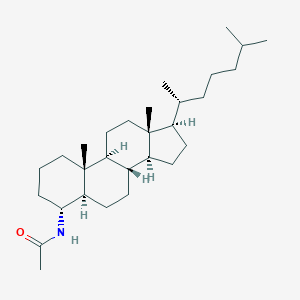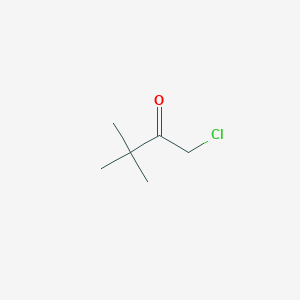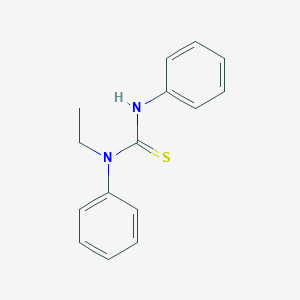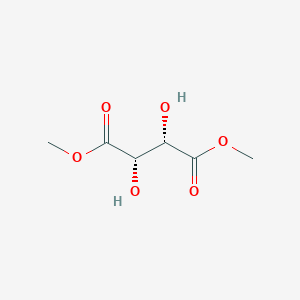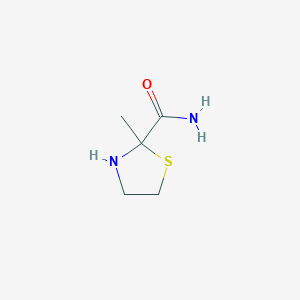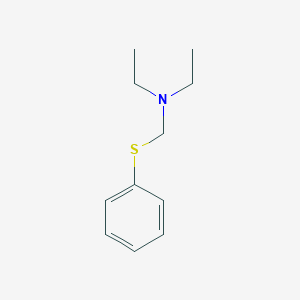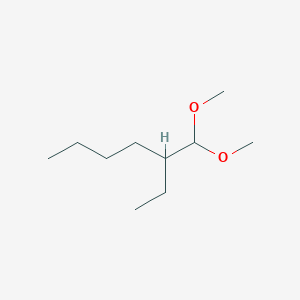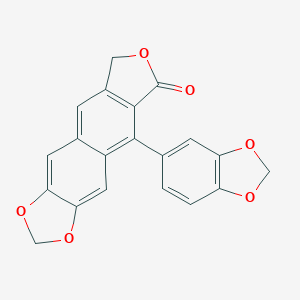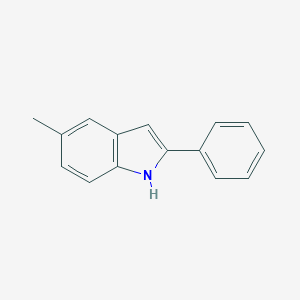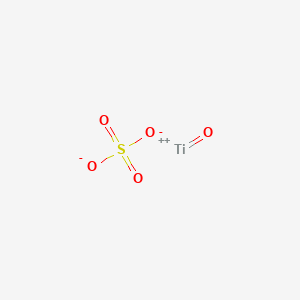
Titanium oxide sulphate
Descripción general
Descripción
Titanium oxide sulphate is a compound that has been used in various applications. It is a sulfate salt of barium and is found as the mineral barite . It is a crystalline solid white in color which is insoluble in water and alcohol but soluble in concentrated acids . It is odorless .
Synthesis Analysis
Titanium oxide sulphate can be synthesized through various methods. For instance, TiO2 nanoparticles can be synthesized using a variety of biological, chemical, and physical methods . Physicochemical methods are costly, emit high levels of toxic chemicals into the atmosphere, and consume a lot of energy. On the other hand, the biological approach is an environmentally safe, cost-effective, dependable, convenient, and easy way to synthesize TiO2 nanoparticles .Molecular Structure Analysis
The structure of titanium oxide sulphate consists of a dense polymeric network with tetrahedral sulfur and octahedral titanium centers .Chemical Reactions Analysis
Titanium oxide sulphate has been used in various chemical reactions. For instance, it has been used in the synthesis of 20 sulfur-containing heterocyclic compounds in the presence of photocatalyst titanium dioxide (TiO2) and visible light .Physical And Chemical Properties Analysis
Titanium oxide sulphate is a crystalline solid white in color which is insoluble in water and alcohol but soluble in concentrated acids . It is odorless .Aplicaciones Científicas De Investigación
Preparation of Mesoporous Titania Particles
Titanium(IV) oxysulfate - sulfuric acid hydrate is used in the preparation of mesoporous titania particles having anatase-type crystalline wall . These particles have a wide range of applications in photocatalysis, solar cells, and sensors due to their high surface area and unique optical properties.
Synthesis of Nb-doped TiO2 Nanoparticles
This compound is also used as a water-soluble precursor for the preparation of Nb-doped TiO2 nanoparticles by spray drying . These nanoparticles are used in photocatalysis and solar cells due to their enhanced photocatalytic activity and improved light absorption capability.
Synthesis of Titanium Mesostructure
Titanium(IV) oxysulfate - sulfuric acid hydrate may be used in the synthesis of titanium mesostructure . These mesostructures have potential applications in catalysis, energy storage, and environmental remediation.
Catalyst in Chemical Reactions
This compound is often used as a catalyst in various chemical reactions . Its high reactivity and stability make it an excellent choice for promoting various types of chemical transformations.
Synthesis of Other Titanium Compounds
Titanium(IV) oxysulfate - sulfuric acid hydrate serves as a starting material for the synthesis of other titanium compounds . These compounds have a wide range of applications in materials science, chemistry, and physics.
Material Science Research
In material science research, this compound is used due to its unique properties such as high refractive index, chemical stability, and photocatalytic activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxotitanium(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADRTWZQWGIUGO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Ti+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5STi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium, oxo(sulfato(2-)-kappaO,kappaO')- | |
CAS RN |
13825-74-6 | |
| Record name | Titanium oxysulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13825-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

